molecular formula C10H20O3S2 B14672138 1,4,10-Trioxa-7,13-dithiacyclopentadecane CAS No. 40253-98-3

1,4,10-Trioxa-7,13-dithiacyclopentadecane

Cat. No.: B14672138
CAS No.: 40253-98-3
M. Wt: 252.4 g/mol
InChI Key: KBCMZONXIOOMOW-UHFFFAOYSA-N
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Description

1,4,10-Trioxa-7,13-dithiacyclopentadecane is a macrocyclic compound that contains both oxygen and sulfur atoms within its ring structure. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,10-Trioxa-7,13-dithiacyclopentadecane typically involves the cyclization of linear precursors containing both oxygen and sulfur atoms. One common method involves the reaction of diethylene glycol with thiodiglycol in the presence of a strong base to form the desired macrocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4,10-Trioxa-7,13-dithiacyclopentadecane can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The oxygen and sulfur atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4,10-Trioxa-7,13-dithiacyclopentadecane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: Investigated for its potential use in biological systems due to its ability to bind metal ions.

    Medicine: Explored for its potential in drug delivery systems and as a chelating agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1,4,10-Trioxa-7,13-dithiacyclopentadecane primarily involves its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the ring structure can coordinate with metal ions, stabilizing them and altering their reactivity. This property makes the compound useful in various applications, including catalysis and metal ion sequestration.

Comparison with Similar Compounds

Similar Compounds

    1,4,10-Trioxa-7,13-diaza-cyclopentadecane: Similar in structure but contains nitrogen atoms instead of sulfur.

    1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains additional oxygen atoms and nitrogen atoms, forming a larger ring structure.

Uniqueness

1,4,10-Trioxa-7,13-dithiacyclopentadecane is unique due to the presence of both oxygen and sulfur atoms in its ring structure, which allows it to form stable complexes with a wide range of metal ions. This dual functionality is not commonly found in other macrocyclic compounds, making it particularly valuable in coordination chemistry and related fields.

Properties

CAS No.

40253-98-3

Molecular Formula

C10H20O3S2

Molecular Weight

252.4 g/mol

IUPAC Name

1,4,10-trioxa-7,13-dithiacyclopentadecane

InChI

InChI=1S/C10H20O3S2/c1-2-12-4-8-15-10-6-13-5-9-14-7-3-11-1/h1-10H2

InChI Key

KBCMZONXIOOMOW-UHFFFAOYSA-N

Canonical SMILES

C1COCCSCCOCCSCCO1

Origin of Product

United States

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